2-Propanamine, N-(1-methylpropylidene)-
Description
2-Propanamine, N-(1-methylpropylidene)- is a secondary amine characterized by a 2-propanamine backbone substituted with a 1-methylpropylidene group. These compounds are typically used in organic synthesis, pharmaceuticals, and polymer chemistry due to their nucleophilic and coordinating properties .
Properties
CAS No. |
38836-39-4 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N-propan-2-ylbutan-2-imine |
InChI |
InChI=1S/C7H15N/c1-5-7(4)8-6(2)3/h6H,5H2,1-4H3 |
InChI Key |
PPKQQUAFBRDFGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, N-(1-methylpropylidene)- typically involves the condensation reaction between 2-propanamine and an aldehyde or ketone. One common method is the reaction of 2-propanamine with acetone under acidic or basic conditions to form the imine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Propanamine, N-(1-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-Propanamine, N-(1-methylpropylidene)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Propanamine, N-(1-methylpropylidene)- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activity .
Comparison with Similar Compounds
Structural and Chemical Identity
Table 1: Structural Comparison of 2-Propanamine Derivatives
*Note: CAS 137626-20-1 is shared by two distinct compounds in the evidence (see and ); verify context for accuracy.
Key Research Findings
Reactivity and Stability: Diisopropylamine (CAS 108-18-9) is widely used as a non-nucleophilic base due to its steric hindrance, which prevents unwanted side reactions in deprotonation steps . Chloroethyl-substituted derivatives (e.g., CAS 137626-20-1) exhibit reactivity toward nucleophiles, making them precursors for quaternary ammonium compounds. However, they pose hazards such as releasing toxic gases (e.g., NOx) under decomposition . Aromatic substituents (e.g., phenylmethylene in CAS 6852-58-0) increase molecular rigidity and stability, enhancing their utility in UV-stable polymers .
Toxicity and Safety: Compounds with longer alkyl chains (e.g., 1-methylpentylidene in CAS 137626-20-1) show higher acute oral toxicity (H302) and skin irritation (H315) compared to diisopropylamine .
Physical Properties :
- Branching reduces boiling points; e.g., diisopropylamine boils at 84°C, while the more branched N-(1,1-dimethylethyl) derivative (CAS 21981-37-3) has a lower boiling point due to decreased intermolecular forces .
- Hydrophobicity increases with alkyl chain length, affecting solubility in polar solvents .
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